NeuAc(alpha2-8)NeuAc

Description

Context within Sialic Acid Biology

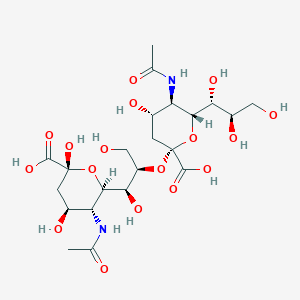

Sialic acids are a diverse family of nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common member in humans. frontiersin.org These sugars typically occupy the terminal, non-reducing end of glycan chains on glycoproteins and glycolipids. frontiersin.org The diversity of sialic acid structures arises from various modifications and the different types of glycosidic linkages they form with underlying sugars. frontiersin.org NeuAc(alpha2-8)NeuAc is a specific disialic acid structure, meaning it consists of two sialic acid units linked together. nih.gov This particular linkage is noteworthy as it forms the basis for more complex structures with significant biological roles.

Structural Characteristics of the this compound Disaccharide Linkage

The defining feature of this compound is the alpha-2,8-glycosidic linkage that joins two N-acetylneuraminic acid molecules. nih.gov This linkage connects the C2 carbon of one NeuAc residue to the C8 hydroxyl group of the adjacent NeuAc residue. This specific bond is catalyzed by enzymes known as α-2,8-sialyltransferases. hmdb.caontosight.ai The resulting disaccharide has a unique three-dimensional conformation, which is recognized by specific antibodies and plays a crucial role in its biological functions. nih.gov

Role as a Repeating Unit in Polysialic Acid (PolySia) Chains

Perhaps the most significant role of this compound is its function as the fundamental repeating unit of polysialic acid (polySia). nih.govresearchgate.net PolySia is a linear homopolymer composed of multiple NeuAc residues joined by alpha-2,8-linkages, and these chains can vary in length. thermofisher.comfrontiersin.org The polymerization of this compound units gives rise to a large, negatively charged molecule with a substantial hydrodynamic volume. researchgate.net This physical characteristic is central to the function of polySia in modulating cell-cell interactions.

Broad Significance in Biological Systems

The disaccharide this compound, primarily through its incorporation into polySia, is involved in a wide array of biological phenomena. In the nervous system, polySia attached to the Neural Cell Adhesion Molecule (NCAM) is crucial for development, synaptic plasticity, and regeneration. nih.govoup.com The large size and negative charge of the polySia chain can modulate the adhesive properties of NCAM, thereby influencing cell migration and axon guidance. researchgate.net

Beyond the nervous system, this disaccharide is found on certain gangliosides, which are complex glycolipids involved in cell signaling. hmdb.ca Furthermore, some pathogenic bacteria, such as Escherichia coli K1 and Neisseria meningitidis serogroup B, express capsular polysaccharides composed of alpha-2,8-linked polysialic acid. nih.gov This molecular mimicry of a host structure can help the bacteria evade the immune system. nih.gov The binding of certain bacterial adhesins, like the S fimbriae of E. coli, shows a preference for structures containing this compound. asm.org

Table 1: Key Research Findings on this compound

| Finding | Biological Context | Implication | Reference(s) |

|---|---|---|---|

| Forms the repeating unit of polysialic acid (polySia). | Glycoprotein (B1211001) and glycolipid modification. | Crucial for the structure and function of polySia, a major modulator of cell adhesion. | nih.govresearchgate.net |

| Found in the capsular polysaccharides of pathogenic bacteria. | Bacterial pathogenesis. | Allows bacteria to mimic host structures and evade the immune response. | nih.gov |

| Recognized by specific bacterial adhesins. | Host-pathogen interactions. | Mediates bacterial attachment to host cells, a key step in infection. | asm.org |

| Present on certain gangliosides. | Cell signaling. | Contributes to the complex carbohydrate structures involved in cellular communication. | hmdb.ca |

| The alpha-2,8 linkage is formed by specific sialyltransferases. | Enzyme kinetics and biosynthesis. | Provides a target for potential therapeutic intervention to modulate polysialylation. | hmdb.caontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O17/c1-7(27)23-13-9(29)3-21(38,19(34)35)40-18(13)16(33)12(6-26)39-22(20(36)37)4-10(30)14(24-8(2)28)17(41-22)15(32)11(31)5-25/h9-18,25-26,29-33,38H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXBZLHHWJUOSV-VCVJBUKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929887 | |

| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137760-83-9 | |

| Record name | 3,5-Dideoxy-8-O-{3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranonosyl}-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Neuac Alpha2 8 Neuac and Polysialic Acid

Enzymatic Pathways and Sialyltransferases

The biosynthesis of NeuAc(alpha2-8)NeuAc and polysialic acid is a highly regulated process that occurs primarily in the Golgi apparatus. wikipedia.orgnih.govnovusbio.comresearchgate.net It relies on a specific family of enzymes known as sialyltransferases, which catalyze the transfer of a sialic acid moiety from an activated sugar donor to an acceptor molecule.

CMP-N-Acetylneuraminic Acid as Donor Substrate

The universal donor substrate for all sialyltransferases is Cytidine (B196190) 5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). eversyn.debiolog.de This high-energy nucleotide sugar provides the necessary N-acetylneuraminic acid (Neu5Ac) residue for the elongation of glycan chains. eversyn.debiolog.de The synthesis of CMP-Neu5Ac itself is a crucial preceding step, taking place in the nucleus of eukaryotic cells where N-acetylneuraminic acid is activated by cytidine 5'-triphosphate (CTP). This activated donor is then transported to the Golgi apparatus, the site of sialylation. researchgate.net

Alpha-2,8-Sialyltransferase Family (ST8Sia)

The formation of the α2,8-linkage between sialic acid residues is exclusively catalyzed by members of the alpha-2,8-sialyltransferase (ST8Sia) family, which belongs to the glycosyltransferase family 29 (GT29). ebi.ac.uk In mammals, this family comprises six members (ST8Sia I-VI), each exhibiting distinct substrate specificities and expression patterns, thereby controlling the precise synthesis of disialic, oligosialic, and polysialic acid structures on various glycoconjugates. nih.govmdpi.comnih.govresearchgate.net These enzymes are type II transmembrane proteins, with their catalytic domains residing within the Golgi lumen. wikipedia.orgnih.govgenecards.orgspandidos-publications.comspandidos-publications.comnih.gov

ST8SiaI, also known as GD3 synthase, is a key enzyme in the biosynthesis of gangliosides, which are sialic acid-containing glycosphingolipids. wikipedia.orgnih.govhmdb.ca Its primary function is to catalyze the transfer of a sialic acid residue from CMP-Neu5Ac to the ganglioside GM3, forming the disialylated ganglioside GD3. nih.govhmdb.cauniprot.org This reaction is a critical branching point in the ganglioside biosynthetic pathway, leading to the production of the b- and c-series gangliosides. nih.gov ST8SiaI can further act on GD3 to synthesize the trisialylated ganglioside GT3. hmdb.cauniprot.org Research has also shown that ST8SiaI can utilize other ganglioside substrates, such as GM1b, GD1a, and GT1b, to produce GD1c, GT1a, and GQ1b, respectively. uniprot.org The expression of ST8SIA1, the gene encoding GD3 synthase, is notably upregulated in various cancers, and the resulting accumulation of GD3 and its derivatives is implicated in tumor progression and metastasis. nih.govnih.gov

Table 1: Substrate Specificity of ST8SiaI (GD3 Synthase)

| Acceptor Substrate | Product |

| GM3 | GD3 |

| GD3 | GT3 |

| GM1b | GD1c |

| GD1a | GT1a |

| GT1b | GQ1b |

This table summarizes the known acceptor substrates of ST8SiaI and the corresponding ganglioside products.

ST8SiaII, often referred to as STX, is one of the two primary polysialyltransferases responsible for the synthesis of polysialic acid on the neural cell adhesion molecule (NCAM). genecards.orgspandidos-publications.comspandidos-publications.comnih.gov Polysialic acid is a long, linear homopolymer of α2,8-linked sialic acid residues that plays a crucial role in modulating cell-cell interactions, particularly in the developing nervous system. spandidos-publications.comnih.gov ST8SiaII catalyzes the transfer of multiple sialic acid residues from CMP-Neu5Ac to N-linked glycans on NCAM. genecards.orgspandidos-publications.comspandidos-publications.com While both ST8SiaII and ST8SiaIV can polysialylate NCAM, they exhibit different preferences for the specific glycosylation sites on the protein. oup.com ST8SiaII tends to distribute polysialic acid more evenly between the N-linked glycans on the fifth and sixth immunoglobulin-like domains of NCAM. oup.com The enzyme can act alone or in concert with ST8SiaIV to achieve the extensive polysialylation observed on NCAM. spandidos-publications.comspandidos-publications.com

ST8SiaIII is characterized as an oligo-α2,8-sialyltransferase. mdpi.com It catalyzes the transfer of sialic acid to terminal α2,3-, α2,6-, or α2,8-linked sialic acid residues on both N-linked oligosaccharides of glycoproteins and on glycosphingolipids. uniprot.org This enzyme is capable of forming oligosialic and polysialic acid chains on various substrates, including fetuin N-glycans and the ganglioside GM3. uniprot.org However, it displays a preference for glycoprotein (B1211001) acceptors over glycolipids. uniprot.org ST8SiaIII is involved in the formation of disialylated and trisialylated structures on specific proteins and has been implicated in neuronal plasticity. mdpi.comhospitalitaliano.org.ar

ST8SiaIV, also known as PST, is the other major polysialyltransferase involved in the synthesis of polysialic acid on NCAM. novusbio.comresearchgate.netnih.govwikigenes.org Similar to ST8SiaII, it catalyzes the polycondensation of α2,8-linked sialic acid. novusbio.com ST8SiaIV transfers sialic acid from CMP-Neu5Ac to N-linked glycans on acceptor proteins, with NCAM being its primary identified substrate. uniprot.orgoup.com This enzyme is crucial for the extensive polysialylation of NCAM, which can consist of chains containing 60 to 90 sialic acid residues. nih.gov The large, negatively charged polysialic acid chains attached by ST8SiaIV modulate the adhesive properties of NCAM, promoting cell migration and plasticity. nih.gov While both ST8SiaII and ST8SiaIV polysialylate NCAM, ST8SiaIV shows a preference for adding polysialic acid to the N-linked glycan on the fifth immunoglobulin-like domain of NCAM. oup.com The expression of ST8SiaIV is developmentally regulated and is critical for germ layer formation in early development. nih.gov

Table 2: Comparison of Polysialyltransferases ST8SiaII and ST8SiaIV

| Feature | ST8SiaII (STX) | ST8SiaIV (PST) |

| Primary Function | Polysialylation of NCAM | Polysialylation of NCAM |

| Acceptor Substrate | N-linked glycans on NCAM | N-linked glycans on NCAM |

| Glycosylation Site Preference on NCAM | Even distribution on 5th and 6th Ig domains | Preferentially on the 5th Ig domain |

| Biological Role | Neural development, cell adhesion | Neural development, cell adhesion, early embryonic development |

This table provides a comparative overview of the key catalytic properties of the two main polysialyltransferases.

ST8SiaVI Catalytic Properties

ST8SiaVI, also known as Sialyltransferase 8F (SIAT8-F), is an α2,8-sialyltransferase with distinct catalytic properties. uniprot.orghmdb.ca It is a type II membrane protein, a characteristic shared by all cloned sialyltransferases, with a predicted molecular mass of 44,835 Da. nih.gov The protein structure includes the four conserved sialylmotifs (L, S, III, and VS) within its catalytic domain. nih.gov

The primary role of ST8SiaVI is the synthesis of the disialic acid (diSia) motif, specifically on O-linked glycans. nih.govresearchgate.net Its catalytic activity demonstrates a clear preference for O-glycans over N-glycans or glycolipids as acceptor substrates. uniprot.orghmdb.cathermofisher.com The minimal acceptor substrate required by the enzyme is a NeuAc-α2,3(6)-Gal sequence at the non-reducing end of a carbohydrate group. hmdb.cathermofisher.com More specifically, detailed analysis of the human recombinant enzyme (hST8SiaVI) has shown that it requires the trisaccharide Neu5Acα2-3Galβ1-3GalNAc to efficiently generate the diSia structure. nih.govresearchgate.net

While highly specific for O-glycans, hST8SiaVI exhibits some activity towards certain gangliosides, such as GT1b and GD1a, which contain a terminal Neu5Acα2-3Galβ1-3GalNAc sequence. nih.gov However, its activity towards GM3 is negligible, which contrasts with the mouse ortholog. nih.govresearchgate.net

Acceptor Substrate Specificity for Alpha-2,8-Sialyltransferases

The family of alpha-2,8-sialyltransferases (ST8Sia) includes several enzymes, each with distinct acceptor substrate specificities, which dictates the type of glycan they modify. nih.gov These enzymes catalyze the formation of α2,8 linkages but act on different classes of glycoconjugates. nih.gov The main members include ST8Sia I, II, III, IV, V, and VI. nih.gov

The polysialylation of N-linked glycans is predominantly carried out by two enzymes: ST8SiaII (STX) and ST8SiaIV (PST). tandfonline.comnih.gov These polysialyltransferases are responsible for synthesizing the long, linear chains of polysialic acid. nih.gov Their primary and most well-characterized substrate is the Neural Cell Adhesion Molecule (NCAM). tandfonline.comnih.gov ST8SiaII and ST8SiaIV specifically recognize and transfer sialic acid residues to terminal Neu5Acα2-3(6)Galβ1-4GlcNAc structures found on the N-glycans of NCAM. nih.gov In contrast, ST8SiaVI shows almost no activity towards N-glycans. nih.gov

The synthesis of the NeuAc(α2-8)NeuAc motif on O-linked glycans is the specific function of ST8SiaVI. nih.govresearchgate.net This enzyme synthesizes disialic acid motifs on α2,3-sialylated core 1 structures (Neu5Acα2-3Galβ1-3GalNAcα1-O-Ser/Thr) found on O-glycosylproteins. researchgate.net This specificity highlights a division of labor among the ST8Sia family, where ST8SiaVI is the dedicated enzyme for this particular modification on O-glycans. nih.gov

Several α2,8-sialyltransferases are involved in the biosynthesis of gangliosides, a class of sialic acid-containing glycolipids. hmdb.ca

ST8SiaI (GD3 Synthase) : This enzyme is primarily responsible for the biosynthesis of the ganglioside GD3 from its precursor, GM3. nih.govhmdb.ca

ST8SiaV (GT3 Synthase) : This enzyme is involved in the synthesis of GT3. nih.gov

ST8SiaIII : This enzyme can transfer sialic acid residues to terminal α2,3-linked sialic acids on both glycoproteins and glycolipids. nih.gov

ST8SiaVI : While its main substrates are O-glycans, human ST8SiaVI shows some in vitro activity toward the gangliosides GT1b and GD1a. nih.gov

O-Linked Glycans

Molecular Mechanisms of Alpha-2,8-Glycosidic Bond Formation

The formation of the α2,8-glycosidic bond is a glycosyltransferase reaction catalyzed by an alpha-N-acetylneuraminate alpha-2,8-sialyltransferase (EC 2.4.99.8). wikipedia.org The fundamental mechanism involves the transfer of an N-acetylneuraminic acid (NeuAc) residue from the activated sugar nucleotide donor, CMP-NeuAc, to an acceptor molecule, which is typically another sialic acid residue linked to a glycan chain. wikipedia.org

This process follows a general enzyme kinetic model where the enzyme (E) binds the two substrates (CMP-NeuAc and the acceptor glycan) to form an enzyme-substrate complex. adarshcollege.inlibretexts.org Within the active site, the enzyme lowers the activation energy of the reaction, facilitating the nucleophilic attack that forms the α2,8-glycosidic bond. du.ac.in After the reaction, the products (the newly elongated glycan and CMP) are released, and the enzyme is regenerated for another catalytic cycle. libretexts.orgdu.ac.in The catalytic domains of these enzymes contain conserved amino acid sequences known as "sialylmotifs" which are crucial for binding the substrates and for catalysis. nih.gov

Genetic and Transcriptional Regulation of Sialyltransferase Expression

The expression of sialyltransferases is a tightly controlled process, primarily regulated at the level of gene transcription. tandfonline.com This regulation ensures that the synthesis of specific sialyl linkages, including the NeuAc(α2-8)NeuAc motif and polysialic acid, occurs in a tissue-specific and developmentally appropriate manner. tandfonline.com

The genes encoding the various α2,8-sialyltransferases exhibit distinct expression patterns. For instance, the human gene for ST8SiaVI, ST8SIA6, is located on chromosome 10 and appears to be constitutively expressed at low levels across a variety of human tissues. researchgate.net In contrast, the expression of the polysialyltransferases ST8SIA2 and ST8SIA4 is more restricted, with high levels found in the developing nervous system. tandfonline.com

Studies on other glycosyltransferases have shown that their expression can be influenced by physiological state. For example, the expression of genes like ST3GAL5 in the goat mammary gland varies significantly with the stage of lactation, indicating that hormonal or other systemic signals can modulate transcriptional activity. nih.govresearchgate.net This principle of transcriptional control is fundamental to orchestrating the complex patterns of glycosylation seen in mammals. tandfonline.com The presence of a specific sialylated structure in a cell is therefore dependent on the transcriptional activation of the gene for the appropriate sialyltransferase and the availability of a suitable acceptor substrate. tandfonline.com

Promoter Region Analysis and Transcription Factors

The transcriptional control of the genes encoding the polysialyltransferases, ST8SIA2 and ST8SIA4, is a critical aspect of regulating polysialic acid expression. Analysis of the promoter regions of these genes reveals distinct features that govern their expression.

The promoter region of the murine St8SiaIV gene lacks typical TATA and CAAT boxes and is characterized by a high G+C content. nih.gov It contains putative binding sites for a variety of transcription factors, including Sp1, AP-1, AP-2, and PEA3. nih.gov Luciferase reporter assays have demonstrated that a region between nucleotides -443 and -162 is sufficient to direct gene expression. nih.gov Further studies have identified that the proximal promoter region of the mouse ST8SIA4 gene contains binding sites for Sp1 and NF-Y, and both are synergistically involved in the transcriptional regulation. nih.gov

The promoter for the human ST8SIA2 gene also has binding sites for several transcription factors. Studies have implicated AP-2δ in the upregulation of ST8SIA2 expression in the chick retina through direct interaction with its promoter. nih.gov In human cell lines, transcription factors such as AML1a and various isoforms of AP-2alpha have been identified as having binding sites in the ST8SIA2 promoter. genecards.org

Below is a table summarizing some of the identified transcription factor binding sites for the ST8SIA2 and ST8SIA4 genes.

| Gene | Transcription Factor Binding Sites |

| ST8SIA2 (STX) | AML1a, AP-2alpha, AP-2delta, BACH1, CREB, NF-κB |

| ST8SIA4 (PST) | Sp1, NF-Y, AP-1, AP-2, PEA3, AML1a, CUTL1, Nkx3-1, POU2F1 |

Differential Gene Expression in Tissues and Developmental Stages

The expression of ST8SIA2 and ST8SIA4 is tightly regulated both spatially and temporally, leading to distinct patterns of polysialic acid expression in different tissues and at various developmental stages.

During embryonic brain development in mice, the mRNA levels of both polysialyltransferases show a significant increase. biologists.com ST8SIA2 expression is particularly prominent during embryonic and perinatal stages, after which its levels rapidly decrease. biologists.com In contrast, while ST8SIA4 expression also decreases after birth, it remains at a higher and more persistent level in the adult brain. biologists.com This suggests that ST8SIA2 is the primary enzyme for polysialylation during embryonic development, while ST8SIA4 plays a more significant role in the adult. biologists.com

In the postnatal mouse visual cortex, the mRNA levels of both ST8SiaII and ST8SiaIV decrease around the time of eye-opening. plos.org However, only the reduction in ST8SiaII mRNA levels is regulated by sensory experience, highlighting a differential regulatory mechanism. plos.org In human breast cancer, ST8SIA4 is the predominant polysialyltransferase expressed in both tumor cells and tumor-infiltrating stromal cells, with its expression in tumor cells associating with a higher tumor grade. researchgate.net

The following table provides a summary of the differential expression of ST8SIA2 and ST8SIA4 in selected contexts.

| Context | ST8SIA2 (STX) Expression | ST8SIA4 (PST) Expression |

| Mouse Embryonic Brain | High | High |

| Mouse Adult Brain | Low | Higher and more persistent than ST8SIA2 |

| Postnatal Mouse Visual Cortex (around eye-opening) | Decreases (sensory experience-dependent) | Decreases |

| Human Breast Cancer Cells | Low | Predominant |

Regulatory Mechanisms of Polysialylation Machinery

Beyond transcriptional control, the activity of the polysialylation machinery is regulated by several other mechanisms, including post-translational modifications and the intracellular environment.

One significant non-transcriptional regulatory mechanism is the influence of intracellular calcium levels. Polysialyltransferase activity has been shown to be dependent on calcium concentrations in the range of 0.1–1 mM. nih.govnih.gov This regulation appears to be linked to a specific intracellular calcium pool that is sensitive to thapsigargin, suggesting that the shuttling of calcium within cellular compartments can rapidly modulate the rate of polysialic acid synthesis. nih.govnih.gov

Post-translational modification of the polysialyltransferases themselves is another layer of regulation. Both ST8SiaII and ST8SiaIV can undergo autopolysialylation, where they add polysialic acid chains to their own N-glycans. oup.com This modification has been observed when the enzymes are expressed in certain cell lines. oup.com Additionally, phosphorylation of polysialyltransferases has been suggested as a potential regulatory mechanism. plos.org For instance, protein kinase C delta (PKCδ) has been shown to negatively regulate polysialyltransferase activity. plos.org

Chemical and Chemoenzymatic Synthesis of Oligo-alpha-(2,8)-Sialic Acids

The chemical synthesis of the this compound linkage and its oligomers is a formidable challenge in carbohydrate chemistry due to the steric hindrance around the anomeric center of sialic acid and the low reactivity of the C-8 hydroxyl group of the sialic acid acceptor. researchgate.net To overcome these hurdles, various strategies have been developed, focusing on stereoselective glycosylation, the design of effective sialyl donors, and the synthesis of versatile building blocks.

Stereoselective Glycosylation Strategies

Achieving high α-stereoselectivity in the formation of the (2,8)-sialyl linkage is paramount. One common strategy involves the use of nitrile solvents, which are thought to promote α-selective sialylation through the "nitrile effect," where the solvent coordinates to the β-face of the oxonium ion intermediate. semanticscholar.org

However, significant efforts have been directed towards developing nitrile solvent-independent methods. The use of a 5-N,4-O-carbonyl-protected sialyl donor has proven to be highly effective, enabling α-sialylation in solvents like dichloromethane (B109758) with excellent yields and stereoselectivity. acs.orgcapes.gov.br This protecting group is believed to enhance the reactivity of the C-8 hydroxyl group of the acceptor towards glycosylation. acs.orgcapes.gov.br Another approach involves modifying the C-5 substituent of the sialyl donor. For instance, replacing the N-acetyl group with an N-trifluoroacetyl (N-TFA) group has been shown to improve yields and α-anomeric selectivity in the direct glycosylation of a variety of acceptors, including the sterically hindered C-8 hydroxyl of another sialic acid. nih.gov

Development of Sialyl Donors

The design of the sialyl donor is critical for successful α-(2,8)-sialylation. Various protecting groups and leaving groups have been explored to enhance the reactivity and stereoselectivity of these donors.

Sialyl donors with a 5-N,4-O-carbonyl protecting group have been instrumental in the synthesis of oligo-α-(2,8)-sialic acids. acs.orgcapes.gov.br This modification not only facilitates α-selective glycosylation but also improves the reactivity of the C-8 hydroxyl group of the sialyl acceptor. acs.org For example, the coupling of a 5-N,4-O-carbonyl-protected donor with a similarly protected acceptor yielded the α(2,8)-disialic acid in 86% yield with perfect α-stereoselectivity. semanticscholar.org

N-trifluoroacetyl (N-TFA) protected sialyl phosphite (B83602) donors have also been developed for the synthesis of oligosialic acids. acs.orgnih.gov These donors exhibit a high degree of α-anomeric selectivity and provide good yields in iterative sialylation reactions. acs.orgnih.gov The N-TFA group is thought to prevent hydrogen bond formation between the C-5 nitrogen and the C-8 hydroxyl group, thereby increasing the nucleophilicity of the acceptor. acs.org

The following table provides examples of different sialyl donors and their performance in α-(2,8)-sialylation reactions.

| Sialyl Donor Protecting Group | Acceptor | Yield (α-anomer) | Stereoselectivity (α:β) |

| 5-N,4-O-carbonyl | 5-N,4-O-carbonyl protected sialyl acceptor | 86% | >95:5 |

| N-trifluoroacetyl (phosphite donor) | N-trifluoroacetyl protected sialyl acceptor | 77% | >20:1 |

Synthesis of Disialyl and Oligosialyl Building Blocks

The synthesis of di- and oligosialyl building blocks is a key step towards the construction of more complex sialoglycans. These building blocks are typically prepared through a series of protection, glycosylation, and deprotection steps. nih.gov

A convergent strategy is often employed, where pre-assembled sialyl building blocks are coupled together. nih.gov For instance, a 5-N,4-O-carbonyl-protected sialyl donor can be iteratively coupled to a growing oligosialic acid chain. Using this approach, tetra-α(2,8)-sialic acid has been synthesized. semanticscholar.org Similarly, the chemical synthesis of an α(2,8) octasialoside has been achieved using an N-acetyl-5-N,4-O:7-O,9-O-dicarbonyl protected sialyl donor. rsc.org

Chemoenzymatic approaches have also emerged as powerful tools for the synthesis of oligo-α-(2,8)-sialic acids. nih.gov These methods combine the flexibility of chemical synthesis with the high stereo- and regioselectivity of enzymatic reactions. nih.gov For example, a one-pot, three-enzyme system has been used to synthesize α2,3-linked monosialylated oligosaccharides, which then serve as acceptors for an α2,8-sialyltransferase to produce disialyl structures. nih.gov This approach has been successfully applied to the synthesis of GD3 oligosaccharides and other disialyl glycans. nih.gov

Catabolism and Turnover of Neuac Alpha2 8 Neuac and Polysialic Acid

Regulatory Factors Influencing Polysialic Acid Degradation

The degradation of polysialic acid is not solely dependent on the presence of sialidases but is also influenced by several regulatory factors.

pH : The activity of mammalian sialidases NEU3 and NEU4 against short polySia chains is pH-dependent, showing activity at acidic pH but not at neutral pH. chemrxiv.orgchemrxiv.org This suggests that degradation may occur in acidic intracellular compartments like endosomes and lysosomes. chemrxiv.orgchemrxiv.org

Polymer Size : The chain length, or degree of polymerization (DP), of polySia is a critical factor. Mammalian sialidases NEU3 and NEU4 hydrolyze short polySia chains (DP 3-8) but not longer polymers (DP 10-20). chemrxiv.orgchemrxiv.org This implies that the turnover of long-chain polySia may involve initial cleavage into smaller fragments by other means before sialidase action, or entirely different degradation pathways. chemrxiv.org

Extracellular Matrix (ECM) Components : The turnover of polysialylated NCAM (PSA-NCAM) can be regulated by components of the ECM. For instance, collagen can trigger the internalization of PSA-NCAM, leading to its degradation. nih.govresearchgate.net

Growth Factors : Insulin and insulin-like growth factor 1 (IGF-1) have been shown to prevent the collagen-induced internalization of PSA-NCAM. nih.govresearchgate.net This suggests a role for these growth factors in modulating the turnover of PSA-NCAM at the cell surface, thereby controlling processes like cell migration. nih.gov

Inflammatory Stimuli : In microglia, inflammatory stimulation can induce the translocation of polySia from the Golgi to the cell surface and its subsequent release. researchgate.net This released polySia may act as a negative feedback signal to attenuate the inflammatory response. researchgate.net

Gene Regulation : In bacteria, the expression of genes encoding capsular polysaccharides, including polySia, can be regulated by complex systems like the Rcs phosphorelay system in E. coli K92. portlandpress.com

Metabolic Pathways of Sialic Acid Recycling

Once sialic acids are cleaved from glycoconjugates by sialidases, they are not necessarily lost but can be reutilized through recycling pathways. This process is a key part of the sialic acid lifecycle in vertebrates.

The process typically involves the internalization of sialoglycoconjugates, often through endocytosis. researchgate.netnih.gov Following internalization, these molecules are transported to lysosomes. chemrxiv.orgnih.gov Inside the lysosome, lysosomal sialidases, such as NEU1, cleave the terminal sialic acid residues. wikipedia.org The free sialic acid molecules are then transported out of the lysosome and into the cytosol by a specific transporter protein called sialin (B1330336) (encoded by the SLC17A5 gene). nih.govresearchgate.netrsc.org

Once in the cytosol, the recycled sialic acid can enter one of two main fates:

Re-activation : The sialic acid can be activated by CMP-sialic acid synthetase (CMAS) in the nucleus to form CMP-sialic acid. wikipedia.org This activated donor substrate is then transported into the Golgi apparatus, where sialyltransferases can attach it to new glycan chains, thus completing the recycling loop. researchgate.net

Degradation : Alternatively, the free sialic acid can be catabolized by the enzyme N-acetylneuraminate lyase, which breaks it down into N-acylmannosamine and pyruvate. wikipedia.orgmdpi.com

This recycling pathway is highly efficient and allows cells to conserve the energy and resources required for the de novo synthesis of sialic acids. researchgate.netfrontiersin.org The interplay between sialidases and sialyltransferases is central to modulating the sialic acid content on the cell surface, and disruptions in this recycling can be associated with disease states. nih.govfrontiersin.org

Biological Roles and Functional Implications of Neuac Alpha2 8 Neuac

Function as a Structural Determinant in Glycoconjugates

The NeuAc(α2-8)NeuAc linkage is the repeating unit that forms long, linear chains of polySia. These polymers can consist of 8 to over 400 sialic acid residues. frontiersin.orgmdpi.com The presence of these large, negatively charged, and highly hydrated polySia chains on cell surface glycoconjugates dramatically alters their structural and functional properties. pnas.orgnih.gov

On Glycoproteins (e.g., Neural Cell Adhesion Molecule (NCAM))

In vertebrates, the most prominent carrier of polySia is the Neural Cell Adhesion Molecule (NCAM), a glycoprotein (B1211001) crucial for neural development and synaptic plasticity. cosmobio.co.jpfrontiersin.orgnih.gov The attachment of polySia, composed of NeuAc(α2-8)NeuAc repeats, to NCAM is a developmentally regulated process. frontiersin.orgnih.gov Embryonic and neonatal brains exhibit high levels of polysialylated NCAM (PSA-NCAM), which gradually decrease as the brain matures. rupress.orgfrontiersin.org

The addition of these long polySia chains to NCAM significantly increases the molecule's hydrodynamic radius, effectively creating a large, hydrated volume on the cell surface. pnas.orgmdpi.com This structural alteration is central to many of the functional roles of PSA-NCAM. For instance, the presence of polySia on NCAM can modulate its own adhesive properties and its interactions with other molecules on the same or adjacent cell membranes. frontiersin.orgresearchgate.net

On Glycolipids (e.g., GD3, GT1a Gangliosides)

The NeuAc(α2-8)NeuAc motif is also a key structural feature of certain gangliosides, which are sialic acid-containing glycosphingolipids. Gangliosides such as GD3 and GT1a contain this disialosyl structure. The enzyme ST8SIA3 can add α2,8-linked sialic acid units to form di- and trisialylated structures on glycolipids. uniprot.org

Specifically, the ganglioside GD3 features a NeuAc(α2-8)NeuAc terminal sequence attached to a lactose-ceramide core. nih.govmedchemexpress.com Similarly, GT1a is a more complex ganglioside that also incorporates the NeuAc(α2-8)NeuAc structure. nih.govmedchemexpress.com These gangliosides are involved in various cellular processes, and their expression can be altered in certain pathological conditions. For example, antibodies targeting the NeuAc(α2-8)NeuAc epitope found on GD1b and GD3 gangliosides have been associated with certain forms of acute ataxic neuropathy. nih.gov

Modulation of Cell-Cell Interactions and Adhesion

The presence of long chains of NeuAc(α2-8)NeuAc repeats in the form of polySia on the cell surface has profound effects on how cells interact with each other and their environment.

Regulation of Cellular Spacing and Flexibility

The large, hydrated volume occupied by polySia creates a steric barrier on the cell surface. pnas.orgnih.gov This physical presence influences the space between adjacent cells. Research has shown that the enzymatic removal of polySia from the cell surface leads to a significant decrease in the intercellular distance, by about 25%. nih.gov This suggests that polySia acts as a spacer, maintaining a certain distance between cell membranes. This regulation of intercellular space is crucial for allowing dynamic changes in cell positioning and for providing the flexibility required for processes like cell migration and tissue remodeling. pnas.orgnih.gov

Anti-Adhesive Properties of Polysialic Acid on Cell Surfaces

One of the most well-documented functions of polySia is its anti-adhesive role. frontiersin.orgnih.gov The large, negatively charged polySia chains can physically hinder or modulate the interactions between cell adhesion molecules, not just NCAM itself, but also other molecules on the cell surface. researchgate.netnih.gov This "anti-adhesive" effect is not necessarily a complete blockage of adhesion but rather a subtle down-regulation that allows for more dynamic and transient cell-cell contacts. pnas.orgnih.gov This property is critical during development, where cells need to migrate and form new connections. pnas.orgresearchgate.net For instance, the presence of polySia on NCAM can reduce cell-cell aggregation mediated by other adhesion molecules like L1. nih.gov

Fundamental Roles in Nervous System Development and Function

The expression of polySia, and therefore the NeuAc(α2-8)NeuAc motif, is tightly regulated during the development of the nervous system and plays a pivotal role in its proper formation and function. frontiersin.orgresearchgate.net

During embryonic development, the high levels of PSA-NCAM are essential for processes such as neuronal migration, axon guidance, and the formation of neural connections. frontiersin.orgpnas.orgpnas.org The anti-adhesive properties of polySia create a permissive environment for these dynamic events by reducing cell-cell adhesion and allowing for greater structural plasticity. frontiersin.orgpnas.org As the nervous system matures, the levels of polySia decrease, leading to more stable cell-cell contacts and the stabilization of neural circuits. frontiersin.org

Neurite Outgrowth and Axonal Guidance

The extension of neurites and the precise navigation of axons to their targets are fundamental steps in the formation of neural circuits. The presence of polysialic acid, and by extension the NeuAc(α2-8)NeuAc repeating unit, on the surface of neurons plays a crucial modulatory role in these events.

Research has shown that PSA can influence neurite outgrowth in a context-dependent manner. For instance, studies have demonstrated that the removal of PSA can lead to a decrease in the rate of elongation of retinal cell processes on a neuronal membrane substrate. creative-diagnostics.com This suggests that by reducing adhesive forces, PSA facilitates the extension of neurites over cellular surfaces. creative-diagnostics.com Conversely, other studies have indicated that PSA can limit neurite outgrowth on certain substrates by preventing strong neuron-substrate contacts. aai.org The interaction of PSA with components of the extracellular matrix, such as laminin, and its ability to modulate the response of neurons to growth factors like brain-derived neurotrophic factor (BDNF), further underscore its complex role in regulating neurite extension. aai.orgyoutube.com

In the context of axonal guidance, PSA is essential for preventing premature or inappropriate adhesions that could lead to pathfinding errors. nih.govgoettingen-research-online.de During development, axons often travel in bundles, or fascicles, and the presence of PSA on NCAM is thought to reduce the adhesiveness between axons, allowing for the necessary sorting and branching to occur as they approach their targets. nih.gov Studies in the developing neuromuscular system have shown that motor axons must express PSA to innervate their correct muscle targets selectively. researchgate.net Enzymatic removal of PSA leads to misguided axons, highlighting its critical role in ensuring the fidelity of neural connections. researchgate.net

| Research Finding | Model System | Implication for Neurite Outgrowth/Axonal Guidance |

| Removal of PSA decreases the rate of retinal process elongation on a neuronal substrate. creative-diagnostics.com | Chick retinal cells | PSA facilitates neurite extension by reducing cell-cell adhesion. creative-diagnostics.com |

| PSA limits septal neurite outgrowth in culture by preventing neuron-substrate contacts. aai.org | Cultured septal neurons | PSA can restrict neurite extension depending on the substrate. aai.org |

| PSA is required for selective targeting of regenerating motor neurons. researchgate.net | Mouse model of nerve transection | PSA prevents incorrect axonal connections during regeneration. researchgate.net |

| Induced PSA expression promotes axonal growth through glial scars. nih.gov | Rat spinal cord injury model | PSA can create a permissive environment for axon regeneration in the adult CNS. nih.gov |

Synaptic Plasticity and Remodeling

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. The NeuAc(α2-8)NeuAc motif, as part of PSA-NCAM, is a key player in modulating synaptic plasticity and the structural remodeling of synapses. ru.nl

The expression of PSA is particularly high in brain regions that retain a high degree of structural plasticity in adulthood, such as the hippocampus. nih.gov A significant body of evidence links PSA-NCAM to long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. researchgate.net Studies have shown that the enzymatic removal of PSA impairs LTP in the CA1 region of the hippocampus. researchgate.netpnas.org

Mechanistically, PSA has been shown to regulate synaptic plasticity by modulating the function of NMDA receptors, which are critical for inducing many forms of LTP. pnas.org Specifically, PSA can inhibit the activity of GluN2B-containing NMDA receptors. pnas.org In the absence of PSA, there is an increase in GluN2B-mediated transmission, which can lead to deficits in LTP. pnas.org This suggests that PSA acts as a restraint on certain signaling pathways, allowing for the fine-tuning of synaptic strength. pnas.org

Furthermore, PSA is involved in the physical remodeling of synapses. For example, it has been shown to be necessary for the increase in the number of perforated spine synapses associated with LTP. pnas.org These structural changes are thought to contribute to the long-term stability of the potentiated synapse. The ability of PSA-NCAM to interact with other molecules, such as heparan sulfate (B86663) proteoglycans and fibroblast growth factor receptors, is also implicated in its synaptogenic and remodeling activities. pnas.org

| Research Finding | Model System | Implication for Synaptic Plasticity/Remodeling |

| Enzymatic removal of PSA impairs LTP in the hippocampus. researchgate.netpnas.org | Mouse hippocampal slices | PSA is necessary for this form of synaptic plasticity. researchgate.netpnas.org |

| PSA inhibits GluN2B-containing NMDA receptors. pnas.org | Recombinant NMDA receptors and hippocampal neurons | PSA modulates synaptic plasticity by restraining specific signaling pathways. pnas.org |

| PSA-NCAM promotes the formation and remodeling of hippocampal synapses. pnas.org | Cultured hippocampal neurons and organotypic slices | PSA is involved in the structural changes that underlie synaptic plasticity. pnas.org |

| Deficits in LTP in PSA-deficient mice are rescued by a GluN2B antagonist. pnas.org | NCAM/PSA-deficient mice | The role of PSA in LTP is linked to its modulation of NMDA receptor subtypes. pnas.org |

Neuronal Cell Migration and Morphogenesis

The development of the complex architecture of the brain requires the orchestrated migration of neuronal precursors from their place of birth to their final destination. The NeuAc(α2-8)NeuAc motif, as a key component of PSA, is instrumental in this process. frontiersin.orgnih.gov

The anti-adhesive properties of PSA are thought to facilitate the movement of migrating neuroblasts by reducing their interactions with the surrounding extracellular matrix and other cells. frontiersin.org This allows them to slide along radial glial fibers or other guidance cues to reach their appropriate layer in the developing cortex or other brain regions. ebi.ac.uk The expression of PSA is high on these migratory precursors and is typically downregulated once they have reached their destination and begin to differentiate. nih.gov

Studies have shown that the disruption of PSA expression or function can lead to severe defects in neuronal migration. For example, in the developing forebrain, a lack of PSA can impair the tangential migration of interneuron precursors. researchgate.net In the adult brain, PSA continues to be expressed in regions of ongoing neurogenesis, such as the subventricular zone (SVZ), where it is required for the migration of newly generated neurons to the olfactory bulb. nih.gov

| Research Finding | Model System | Implication for Neuronal Migration/Morphogenesis |

| PSA expression is high on migrating neuronal precursors. nih.gov | Developing vertebrate brain | PSA facilitates neuronal migration by reducing cell adhesion. nih.gov |

| Disruption of PSA impairs tangential migration of interneurons. researchgate.net | Mouse models | PSA is critical for the proper migration of specific neuronal populations. researchgate.net |

| Induced PSA expression alters retinal morphogenesis. ebi.ac.uk | Chick embryonic retina | PSA can profoundly influence the structural organization of neural tissue. ebi.ac.uk |

| PSA is required for the migration of adult-born neurons from the SVZ. nih.gov | Adult mouse brain | PSA plays a role in ongoing neurogenesis and structural plasticity in the adult brain. nih.gov |

Involvement in Immune System Modulation

The NeuAc(α2-8)NeuAc motif, primarily in the form of polysialic acid (PSA), is increasingly recognized for its significant role in modulating the immune system. Its expression on various immune cells changes dynamically during their differentiation, maturation, and activation, suggesting a key regulatory function. nih.govnih.govbiorxiv.org

Regulation of Innate and Adaptive Immune Responses

Polysialic acid acts as a modulator of both innate and adaptive immunity. frontiersin.orgaai.org In the innate immune system, PSA expression on cells like macrophages and neutrophils has been shown to attenuate their functions. nih.govnih.gov For instance, the presence of PSA can inhibit phagocytosis by activated macrophages. nih.gov This suggests that PSA may act as a "self" signal, preventing an overactive innate immune response against the body's own cells. mdpi.com

In the context of adaptive immunity, PSA has been shown to influence T cell responses. The depletion of PSA from dendritic cells (DCs), which are key antigen-presenting cells, leads to increased T cell activation. nih.gov This indicates that PSA on DCs normally serves to dampen the T cell response, potentially contributing to the maintenance of peripheral tolerance. nih.gov The expression of PSA is also regulated on different T cell subsets, with particularly high levels on effector memory T cells, suggesting a role in their function and trafficking. nih.gov

| Research Finding | Immune Cell Type | Implication for Immune Regulation |

| PSA inhibits phagocytosis in activated macrophages. nih.gov | Macrophages | PSA can down-modulate innate immune cell function. nih.gov |

| Depletion of PSA on dendritic cells increases T cell activation. nih.gov | Dendritic Cells, T Cells | PSA on antigen-presenting cells can temper the adaptive immune response. nih.gov |

| PSA expression is regulated on NK cells according to their activation state. aai.org | Natural Killer (NK) Cells | PSA is involved in modulating the activity of these innate lymphocytes. aai.org |

| Mice lacking PSA in the immune compartment show increased contact hypersensitivity. aai.org | Mouse model | PSA plays a role in regulating inflammatory responses in vivo. aai.org |

Control of Immune Cell Trafficking (e.g., Dendritic Cells)

The migration of immune cells to sites of inflammation and to secondary lymphoid organs is crucial for a coordinated immune response. The NeuAc(α2-8)NeuAc motif, as part of PSA, plays a direct role in controlling this trafficking, particularly for dendritic cells. frontiersin.orgnih.gov

A key finding in this area is the polysialylation of the chemokine receptor CCR7 on mature dendritic cells. frontiersin.org CCR7 is essential for guiding DCs to lymph nodes, where they can present antigens to T cells. frontiersin.org Research has demonstrated that the polysialylation of CCR7 is required for its proper function, specifically for the recognition of its ligand CCL21. frontiersin.org In mice lacking the enzyme responsible for this polysialylation (ST8Sia4), the migration of mature DCs to lymph nodes is abrogated. frontiersin.org This highlights a specific molecular mechanism by which PSA controls immune cell trafficking.

The pro-migratory role of PSA is a recurring theme, extending beyond the nervous system. nih.gov It is thought that the large, negatively charged PSA molecule can reduce cell-cell adhesion and facilitate movement through tissues. frontiersin.org The expression of PSA on different T cell subsets, particularly those that migrate to non-lymphoid tissues, further supports its role in immune cell trafficking. goettingen-research-online.denih.gov

| Research Finding | Immune Cell Type | Implication for Immune Cell Trafficking |

| Polysialylation of CCR7 is required for dendritic cell migration to lymph nodes. frontiersin.org | Dendritic Cells | PSA directly regulates the function of a key chemokine receptor. frontiersin.org |

| Mice lacking ST8Sia4 show impaired dendritic cell trafficking. frontiersin.org | Mouse model | The enzyme that synthesizes PSA on CCR7 is critical for this process. frontiersin.org |

| PSA is highly expressed on effector memory T cells. nih.gov | T Cells | Suggests a role for PSA in the migration of these cells to peripheral tissues. nih.gov |

| Soluble PSA can inhibit T cell migration in vitro. goettingen-research-online.de | T Cells | The interaction of PSA with its environment can influence cell movement. goettingen-research-online.de |

Contribution to Self versus Non-Self Discrimination

The ability of the immune system to distinguish between the body's own cells ("self") and foreign invaders ("non-self") is fundamental to preventing autoimmunity while maintaining effective defense against pathogens. Sialic acids, including the NeuAc(α2-8)NeuAc motif, are important players in this process, often through their interactions with Siglecs (sialic acid-binding immunoglobulin-like lectins). mdpi.com

Siglecs are a family of receptors expressed on the surface of most immune cells that recognize sialic acids as ligands. mdpi.com Many Siglecs have inhibitory signaling motifs in their cytoplasmic tails and are thought to function as immune checkpoints, dampening immune responses upon binding to "self" sialic acid patterns. This helps to maintain immune tolerance and prevent attacks on the body's own tissues. ebi.ac.ukmdpi.com Some human Siglecs, such as Siglec-11, are known to bind to polysialic acid. frontiersin.org

Pathogens have evolved to exploit this system through molecular mimicry. researchgate.netmdpi.com Some bacteria, like Neisseria meningitidis and Escherichia coli K1, produce a capsule made of polysialic acid that is identical to that found in humans. researchgate.net This allows them to coat themselves in a "self" signal, thereby evading the host immune response. researchgate.net

The interaction between sialylated antigens and Siglecs on dendritic cells can also induce a state of tolerance. pnas.orgebi.ac.uk When DCs take up antigens that have been modified with sialic acids, they can promote the generation of regulatory T cells (Tregs), which suppress immune responses, and inhibit the formation of inflammatory effector T cells. pnas.orgebi.ac.uk This highlights how the presentation of sialylated "self" antigens can actively maintain immune homeostasis. pnas.orgebi.ac.uk

| Research Finding | Key Molecules Involved | Implication for Self vs. Non-Self Discrimination |

| Inhibitory Siglecs on immune cells recognize sialic acids as "self" signals. mdpi.com | Siglecs, Sialic Acids | This interaction helps to maintain immune tolerance and prevent autoimmunity. mdpi.com |

| Some pathogenic bacteria produce polysialic acid capsules. researchgate.net | Polysialic Acid | This is a mechanism of molecular mimicry to evade the host immune system. researchgate.net |

| Sialylated antigens presented by dendritic cells can induce regulatory T cells. pnas.orgebi.ac.uk | Sialic Acids, Dendritic Cells, T Cells | The sialylation of antigens can actively promote immune tolerance. pnas.orgebi.ac.uk |

| Human Siglec-11 can bind to polysialic acid. frontiersin.org | Siglec-11, Polysialic Acid | Provides a direct link between PSA and this family of immune regulatory receptors. frontiersin.org |

Contributions to Host-Pathogen Interactions

The NeuAc(alpha2-8)NeuAc motif is notably utilized by certain pathogenic bacteria to navigate and survive within their hosts. This molecular mimicry of host structures allows these pathogens to evade the immune system and establish infections.

Bacterial Capsular Polysaccharides (e.g., Escherichia coli K1, Neisseria meningitidis)

Several neuroinvasive bacteria, including Escherichia coli K1 and Neisseria meningitidis serogroups B and C, express capsular polysaccharides rich in α2,8-linked N-acetylneuraminic acid (NeuAc), forming polysialic acid (polySia). nih.govresearchgate.netasm.org This polySia capsule is structurally identical to the polySia found on the neural cell adhesion molecule (NCAM) in mammals. asm.org This molecular mimicry is a key virulence factor, helping the bacteria to be recognized as "self" and thus avoid the host's immune response. asm.orgrsc.org

The K1 capsule of E. coli is a linear homopolymer of α-2,8-linked NeuAc. asm.org Similarly, N. meningitidis group B possesses a capsule with the same α-2,8-linked polysialic acid structure. asm.orgzfin.org These capsules are crucial for the survival of the bacteria in the host, protecting them from phagocytosis and the complement system. researchgate.netd-nb.info

Table 1: Bacterial Species with this compound-Containing Capsules

| Bacterial Species | Serogroup/Strain | Key Feature | Reference |

| Escherichia coli | K1 | α-2,8-linked polysialic acid capsule | asm.orgrsc.org |

| Neisseria meningitidis | B | α-2,8-linked polysialic acid capsule | researchgate.netasm.org |

| Neisseria meningitidis | C | α-2,9-linked or alternating α-2,8/α-2,9 polysialic acid capsule | researchgate.netuoguelph.ca |

Role in Bacterial Adhesion to Host Tissues

The presence of sialic acids, including the this compound structure, on the surface of bacteria can influence their adhesion to host tissues. While the large, negatively charged polySia capsule can have anti-adhesive properties by creating electrostatic repulsion, specific interactions can also mediate attachment. d-nb.inforesearchgate.net

Bacterial adhesins, which are lectin-like proteins, can recognize and bind to specific carbohydrate structures on host cells, many of which are sialylated. researchgate.netmedscimonit.com For instance, S fimbriae of E. coli can bind to sialic acid on gangliosides, with a notable binding activity to structures containing this compound. researchgate.net This interaction is crucial for the initial stages of infection, allowing bacteria to colonize host tissues. medscimonit.com The ability of bacteria to utilize host-derived sialic acids and incorporate them into their own surface structures further facilitates their interaction with host cells. frontiersin.orgwhiterose.ac.uk

Mechanisms of Pathogen Evasion of Host Immunity

The primary mechanism by which pathogens expressing this compound evade the host immune system is through molecular mimicry. asm.orgmicrobiologyresearch.org By presenting a capsule that is identical to a host molecule (polySia on NCAM), these bacteria are not recognized as foreign, thus avoiding an immune response. asm.orgrsc.org This "invisibility cloak" allows the bacteria to proliferate and cause disease. nih.gov

This molecular mimicry helps pathogens to:

Resist phagocytosis: The capsule acts as a physical barrier, preventing immune cells from engulfing the bacteria. researchgate.net

Inhibit the complement system: The sialylated surface can interfere with the activation of the complement cascade, a critical part of the innate immune response. d-nb.infofrontiersin.org

Modulate immune cell signaling: Pathogen-associated sialic acids can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are inhibitory receptors on immune cells. researchgate.netfrontiersin.org This interaction can dampen the immune response. frontiersin.org

General Cellular and Developmental Processes

In vertebrates, the this compound motif, as part of polysialic acid, is a key regulator of various cellular and developmental events, particularly in the nervous system.

Embryonic Development and Organogenesis

Polysialic acid, and by extension the this compound structure, is abundantly expressed during embryonic development and plays a crucial role in the formation of various organs. mdpi.comnih.gov It is particularly prominent in the developing nervous system. frontiersin.orgresearchgate.net

The presence of polySia on the neural cell adhesion molecule (NCAM) reduces cell-cell adhesion, creating a permissive environment for dynamic processes such as:

Neural precursor cell migration: The anti-adhesive properties of polySia facilitate the movement of neuronal progenitors to their correct locations in the developing brain. mdpi.comnih.govoup.com

Neurite outgrowth and guidance: PolySia promotes the extension and branching of axons, which is essential for establishing proper neural circuits. nih.govoup.com

Synapse formation: The modulation of cell adhesion by polySia is also critical for the formation and plasticity of synapses. nih.gov

Beyond the nervous system, polysialylated NCAM is also found in other developing organs like the heart, kidney, and liver, suggesting its broader importance in organogenesis. mdpi.com For instance, in the developing rat and chicken heart, the concentration of polysialylated NCAM increases prenatally and then decreases after birth. mdpi.com

Cell Signaling Pathways and Receptor Modulation

The this compound-containing polysialic acid is a significant modulator of cell signaling pathways and receptor function. wikipedia.orgfrontiersin.org Its large, polyanionic nature allows it to influence the interactions of cell surface molecules. wikipedia.orgresearchgate.net

One of the most well-studied examples is the modulation of the Neural Cell Adhesion Molecule (NCAM) . frontiersin.org The attachment of polySia to NCAM attenuates its homophilic binding, thereby regulating cell-cell adhesion. wikipedia.orgnih.gov This modulation of NCAM function is critical for synaptic plasticity and the structural remodeling of neurons and glia. nih.govplos.org

Furthermore, polySia can directly interact with and modulate the activity of various signaling molecules and receptors, including:

Growth factors: PolySia can bind to growth factors like brain-derived neurotrophic factor (BDNF) and fibroblast growth factor 2 (FGF2), influencing their signaling. wikipedia.orgnih.gov

Neurotransmitter receptors: Studies have shown that polySia can enhance the function of AMPA receptors, a type of glutamate (B1630785) receptor crucial for synaptic plasticity and learning. kennesaw.edu It is also implicated in dopamine (B1211576) D2 receptor-mediated plasticity in the prefrontal cortex. plos.org

Immune receptors: In the context of the immune system, polySia can interact with Siglecs on immune cells like microglia, modulating their activity and contributing to the regulation of neuroinflammation. wikipedia.orgfrontiersin.orgfrontiersin.org

Analytical Methodologies for Studying Neuac Alpha2 8 Neuac

Chromatographic Separation and Characterization

Chromatographic techniques are fundamental for the isolation and purification of NeuAc(alpha2-8)NeuAc from complex mixtures, such as those derived from biological sources. The choice of method depends on the sample matrix and the required purity and quantity of the analyte.

High-Performance Anion-Exchange Chromatography (HPAEC)

High-Performance Anion-Exchange Chromatography, often coupled with Pulsed Amperometric Detection (HPAEC-PAD), is a powerful and well-established technique for the analysis of carbohydrates, including sialic acids. kemolab.hrcreative-biolabs.comnih.gov This method leverages the anionic nature of sialic acids, which are negatively charged at high pH, to achieve high-resolution separation on polymeric anion-exchange columns. antecscientific.com HPAEC-PAD offers the significant advantage of direct and highly sensitive detection, capable of reaching low-picomole levels without the need for derivatization. kemolab.hrcreative-biolabs.com

HPAEC is particularly effective for separating and quantifying N-acetylneuraminic acid (NeuAc) polymers. glycoforum.gr.jp The separation is based on the dissociation of hydroxyl groups under highly alkaline conditions, allowing for the resolution of oligosaccharides based on size, with smaller oligomers eluting earlier. glycoforum.gr.jp This technique has been successfully used to separate N-acetylneuraminic acid polymers of up to one hundred monomer units. glycoforum.gr.jp For sialic acid analysis, specific columns like the Dionex CarboPac series (PA10, PA20, PA200) are commonly employed. kemolab.hrglycoforum.gr.jp The method's utility has been demonstrated in the analysis of sialic acids in various glycoproteins and even in complex matrices like infant formula. antecscientific.comnih.gov

Table 1: HPAEC-PAD System Parameters for Sialic Acid Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Dionex CarboPac PA10, PA20, or PA200 | kemolab.hr |

| Detection | Pulsed Amperometric Detection (PAD) | creative-biolabs.comnih.gov |

| Elution | High pH (alkaline) conditions | antecscientific.com |

| Sensitivity | Low-picomole to sub-picomole levels | kemolab.hrcreative-biolabs.com |

| Application | Monosaccharide, sialic acid, and oligosaccharide content determination | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, convenient method for the separation and characterization of glycosphingolipids, including gangliosides that contain the this compound motif. nih.gov In this technique, compounds are separated on a plate coated with a stationary phase, such as silica (B1680970) gel, based on their differential partitioning between the stationary phase and a mobile phase. beilstein-journals.orgrsc.org Visualisation is typically achieved through UV irradiation or by charring with an acidic solution. beilstein-journals.orgrsc.org

TLC has been instrumental in the analysis of gangliosides like GD3, which features the this compound structure. nih.govpnas.org For instance, following expression cloning of GD3 synthase, the presence of the GD3 ganglioside on cell surfaces was confirmed by immunostaining after separation of the isolated glycolipids on TLC plates. nih.govpnas.orgrhea-db.org The bands corresponding to specific gangliosides can be scraped from the plate and the compounds extracted for further analysis. Coupling TLC directly to mass spectrometry (TLC-MS) provides a powerful tool for obtaining both molecular mass and structural information without the need for extensive purification. nih.gov

HPLC-Based Methods

Various High-Performance Liquid Chromatography (HPLC) methods are employed for the purification and analysis of this compound and its derivatives. One study reported the isolation of this compound from the hemofiltrate of a patient using a combination of techniques including ion-exchange chromatography and HPLC. researchgate.netnih.gov

Normal-phase HPLC (NP-HPLC) is used for the quantitative analysis of fluorescently labeled glycans, including those containing sialic acid residues. plos.org Another advanced technique combines an HPLC-Chip with a quadrupole time-of-flight (QTOF) mass spectrometer. This system uses a microchip with a nano-LC column packed with porous graphitized carbon (PGC) to achieve excellent separation of sialylated isomers with high reproducibility. ucdavis.edu Furthermore, Ultra-High-Performance Liquid Chromatography (UHPLC) has been evaluated and compared to HPAEC-PAD for the determination of sialic acids, with the UHPLC method demonstrating higher sensitivity in some cases. nih.gov These HPLC-based methods are crucial for the detailed profiling of sialylated glycans in complex biological samples. plos.orgplos.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural determination of this compound, providing detailed information about its covalent structure, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the complete structural elucidation of oligosaccharides like this compound. mpg.deecoportal.ro Both one-dimensional (1D) and two-dimensional (2D) ¹H and ¹³C NMR experiments provide unambiguous evidence for the primary structure and conformation of these molecules. researchgate.netnih.gov

Studies on α-(2-8)-linked sialic acid oligosaccharides have revealed an unusual degree of conformational heterogeneity in their linkages, which was diagnosed through the observation of unique heterogeneity in the chemical shifts of their anomeric carbons in ¹³C NMR spectra. nih.govacs.org Comprehensive ¹H and ¹³C NMR studies, including 2D experiments on the trisaccharide (NeuAc)₃, have demonstrated that the linkages differ in conformation from each other and from the inner linkages of longer chains. nih.govacs.org The chemical shifts and coupling constants of specific protons, such as the anomeric protons and the H-3 axial and equatorial protons of NeuAc, are critical for confirming the structure and linkage. researchgate.net This detailed conformational information is of considerable physical and biological significance. nih.gov

Table 2: Key NMR Parameters for Structural Elucidation of Sialyl-Oligosaccharides

| NMR Parameter | Information Provided | Source(s) |

|---|---|---|

| ¹³C Chemical Shift of Anomeric Carbons | Diagnosis of linkage conformation and heterogeneity | nih.govacs.org |

| ¹H Chemical Shifts & Coupling Constants | Identification of primary structure, linkage analysis | researchgate.net |

| ¹H H-3ax and H-3eq Chemical Shifts | Confirmation of NeuAc configuration | researchgate.net |

| 2D NMR (e.g., COSY, TOCSY, HSQC) | Unambiguous assignment of signals and complete structural elucidation | ecoportal.ronih.gov |

Mass Spectrometry Approaches for Oligosialyl Units

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides, including oligosialyl units. thermofisher.com Various MS approaches are applied to the analysis of this compound-containing structures.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is effective for the structural characterization of intact polysialogangliosides. ebi.ac.uk In negative-ion mode, ESI mass spectra show molecularly related ions with high sensitivity, and collision-induced dissociation (CID) MS/MS provides sufficient information to characterize the number and positions of sialic acids. ebi.ac.uk Molecular secondary ion mass spectrometry of underivatized sialooligosaccharides also yields pronounced quasi-molecular-ion peaks and diagnostic sequence ion peaks. nih.govacs.org

Recent MS-based glycomic studies have identified terminal disialyl motifs on glycoproteins. oup.com The analysis of N-glycans can be challenging due to low abundance, heterogeneity, and poor ionization properties, but sensitive MS methods can confirm the presence of these structures. oup.com Techniques like MALDI-MS are also used in combination with HPLC for comprehensive glycan profiling. plos.org The ability to analyze high-molecular-weight and thermally labile biomolecules makes MS, particularly with "soft" ionization methods like ESI, an invaluable tool in glycobiology. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-acetylneuraminic acid | NeuAc |

| N-glycolylneuraminic acid | NeuGc |

| Disialic acid (alpha2-8) | This compound |

| Ganglioside GD3 | GD3 |

| Galactose | Gal |

| N-acetylgalactosamine | GalNAc |

| Glucose | Glc |

| N-acetylglucosamine | GlcNAc |

| Fucose | Fuc |

Immunochemical Detection and Localization

Immunochemical methods are powerful tools for the detection and localization of polySia in tissues and cells, largely relying on the specificity of anti-polysialic acid antibodies. nih.govoup.com

Application of Anti-Polysialic Acid Antibodies

A variety of monoclonal and polyclonal antibodies that recognize the α2–8-linked polysialic acid epitope have been developed and are instrumental in biological studies. nih.gov These antibodies often exhibit specificity dependent on the degree of polymerization (DP) of the polySia chain. nih.govfrontiersin.org For instance, the monoclonal antibody 12E3 (IgM) recognizes the non-reducing terminal residue of oligo/polySia structures with a DP of 5 or greater, while the monoclonal antibody 735 (IgG) binds to the internal sialyl residues of polySia with a DP of 11 or greater. frontiersin.orglongdom.org The differential binding properties of these antibodies allow for not only the detection but also the qualitative assessment of polySia chain length. longdom.org The use of a horse anti-polySia polyclonal antibody was one of the first effective immunochemical probes for identifying polySia on proteins and cells. wikipedia.org

These antibodies are employed in a range of immunochemical techniques, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunoprecipitation, to quantify and characterize polysialylated proteins. longdom.orgresearchgate.net For example, a sandwich ELISA utilizing specific anti-polySia antibodies has been developed for the highly sensitive quantification of polySia levels in biological samples. nih.gov Furthermore, engineering efforts have been made to enhance the affinity of antibodies like mAb735 to improve their therapeutic and diagnostic potential. biorxiv.orgnih.gov

| Antibody | Isotype | Specificity (Degree of Polymerization, DP) | Applications |

| 12E3 | IgM | Recognizes non-reducing terminal of oligo/polySia with DP ≥ 5 frontiersin.orglongdom.org | ELISA, Western Blotting longdom.org |

| 735 | IgG | Recognizes internal sialyl residues of polySia with DP ≥ 11 frontiersin.orglongdom.org | ELISA, Western Blotting, Immunoprecipitation, Immunohistochemistry longdom.orgresearchgate.netthermofisher.com |

| Anti-polySia Polyclonal | Polyclonal | Binds to polySia on proteins and cells wikipedia.org | Immunochemical Probing wikipedia.org |

Immunofluorescence and Immunostaining Techniques

Immunofluorescence and immunostaining techniques are pivotal for visualizing the localization of polySia within tissues and on cell surfaces. nih.gov These methods utilize anti-polySia antibodies to label polySia, which is then detected using fluorescently tagged secondary antibodies or an immunoperoxidase reaction. nih.gov

Double immunolabeling, combining anti-polySia antibodies with antibodies against other cellular markers, allows for the precise identification of cell types expressing polySia. nih.govresearchgate.net For instance, studies have used double immunofluorescence to show the co-localization of polySia with markers like nestin in radial glia cells and tyrosine hydroxylase (TH) in dopaminergic neurons. researchgate.net Similarly, immunofluorescence has been used to demonstrate the presence of polySia in the Golgi apparatus of microglia by co-staining with the Golgi marker giantin. researchgate.net These techniques have been instrumental in mapping the expression of polySia in the nervous system and the immune system. nih.govfrontiersin.orgoup.com

Enzyme Activity Assays for Sialyltransferases and Sialidases

The levels of polysialylation are dynamically regulated by the activities of sialyltransferases, which synthesize polySia, and sialidases (neuraminidases), which degrade it. bpsbioscience.com Assays to measure the activity of these enzymes are therefore critical for understanding the regulation of polySia expression.

Radiometric and Spectrophotometric Assays

Historically, radiometric assays have been a common method for measuring sialyltransferase activity. These assays typically use a radiolabeled donor substrate, such as CMP-[14C]NeuAc. nih.gov The transfer of the radiolabeled sialic acid to an acceptor substrate is quantified, providing a measure of enzyme activity. nih.gov However, these assays involve the handling of radioactive materials and are often not continuous, requiring a step to terminate the reaction before measurement.

Spectrophotometric assays offer a non-radioactive alternative for measuring sialyltransferase activity. One such method involves a continuous assay where the release of CMP from the donor substrate CMP-Neu5Ac is coupled to other enzymatic reactions that produce a detectable color change. plos.org Another approach utilizes a coupling phosphatase, like CD73, to quantitatively remove the inorganic phosphate (B84403) from the CMP generated during the sialyltransferase reaction; the released phosphate is then measured using a malachite green-based colorimetric assay. rndsystems.com

Fluorometric assays provide another sensitive, non-radioactive option. Some kits measure the generation of ammonia (B1221849) in a series of enzymatic steps linked to the sialyltransferase reaction, with the ammonia reacting to form a fluorescent product. affiassay.com Other fluorogenic assays for sialidases utilize a substrate that, when hydrolyzed, releases a fluorophore, leading to an increase in fluorescence that is directly proportional to the enzyme's activity. bpsbioscience.comcreative-biolabs.com

| Assay Type | Principle | Advantages | Disadvantages |

| Radiometric | Measures transfer of radiolabeled sialic acid from a donor to an acceptor. nih.gov | High sensitivity. | Involves radioactive materials; often discontinuous. |

| Spectrophotometric | Coupled enzyme reactions lead to a color change proportional to sialyltransferase activity. plos.org | Non-radioactive; can be continuous. plos.org | May have lower sensitivity than radiometric assays. |

| Fluorometric | Enzymatic reaction produces a fluorescent product. bpsbioscience.comaffiassay.com | High sensitivity; non-radioactive. | Requires a fluorometer for detection. bpsbioscience.com |

Substrate-Based Activity Measurements

The activity of sialyltransferases and sialidases can also be determined by measuring the modification of specific substrates. For sialyltransferases, this can involve incubating the enzyme with a suitable acceptor substrate and the donor CMP-NeuAc, followed by the detection of the newly sialylated product. nih.gov High-performance liquid chromatography (HPLC) can be used to separate the sialylated product from the unreacted substrate for quantification. nih.govoup.com The use of fluorophore-labeled acceptor substrates can enhance the sensitivity of detection. nih.govplos.org

For sialidases, activity can be assayed by measuring the release of sialic acid from a sialylated substrate. assaygenie.com Colorimetric and fluorometric assays are available that measure the released sialic acid. assaygenie.com For example, some kits provide a substrate that releases a chromophore or fluorophore upon cleavage by sialidase, allowing for a direct measurement of enzyme activity. assaygenie.com

Surface plasmon resonance (SPR) has also been employed to assay sialyltransferase activity in real-time. nih.gov In this method, acceptor oligosaccharides are immobilized on an SPR chip. The binding of the sialyltransferase and the subsequent transfer of sialic acid from the donor substrate lead to a change in the refractive index at the chip surface, which is detected by the SPR instrument. nih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are essential for investigating the genes that encode the enzymes involved in polySia biosynthesis and for understanding their regulation. The genes responsible for the synthesis, activation, and polymerization of sialic acid have been identified. oup.com